molecular formula C16H25BN2O3 B13913481 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13913481
M. Wt: 304.2 g/mol
InChI Key: RURFALCTNBUKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a cyclohexyloxy group and a boronate ester

Preparation Methods

The synthesis of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.

    Introduction of the Cyclohexyloxy Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a cyclohexyloxy group, often using cyclohexanol and a suitable catalyst.

    Boronate Ester Formation:

Chemical Reactions Analysis

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

    Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where the boronate ester reacts with aryl halides to form biaryl compounds.

    Substitution Reactions: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: This compound is explored for its potential in creating novel materials with unique properties.

    Medicinal Chemistry: Researchers investigate its potential as a precursor for biologically active compounds.

    Catalysis: It is used in catalytic processes, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and cyclohexyloxy groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in Suzuki coupling reactions. The cyclohexyloxy group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:

    2-(Cyclohexyloxy)pyrimidine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.

    2-(Methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar structure but with a methoxy group instead of a cyclohexyloxy group, potentially altering its physical and chemical properties.

Properties

Molecular Formula

C16H25BN2O3

Molecular Weight

304.2 g/mol

IUPAC Name

2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3

InChI Key

RURFALCTNBUKPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.